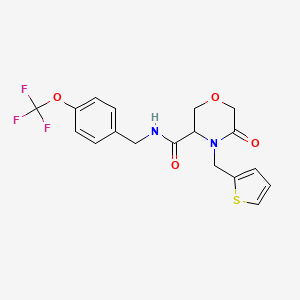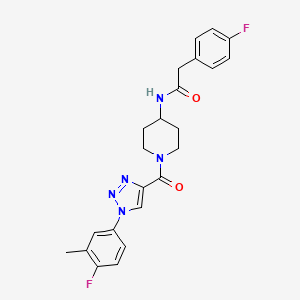
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound with a unique molecular structure, utilized across various fields of science for its intriguing properties. This compound's structure incorporates diverse functional groups, enabling a wide range of chemical reactions and applications in medicinal chemistry, industrial processes, and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step reactions:
Formation of the 1H-1,2,3-triazole ring: Starting with 4-fluoro-3-methylphenyl azide and acetylene derivative under Cu(I)-catalyzed Huisgen cycloaddition.
Formation of the piperidine ring: This involves using 4-aminopiperidine with carbonyl-containing intermediates.
Coupling: Finally, the formed intermediates are coupled through amidation reactions, generally employing EDCI/HOBt as coupling agents.
Industrial Production Methods
Large-scale production involves:
Optimizing reaction conditions: Ensuring yield and purity with methods such as solvent selection, temperature control, and catalyst concentration.
Purification techniques: Column chromatography, recrystallization, and HPLC to achieve high-purity compounds.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, using oxidizing agents like m-CPBA.
Reduction: Reductive amination using sodium borohydride can modify the piperidine ring.
Substitution: Nucleophilic aromatic substitution at the fluorophenyl rings, facilitated by strong bases.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO₄
Reducing Agents: NaBH₄, LiAlH₄
Substituting Reagents: NaH, LDA
Major Products
These reactions yield diverse products, including modified triazoles, reduced piperidines, and substituted fluorophenyl derivatives, expanding the compound’s utility.
科学研究应用
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is extensively studied for:
Medicinal Chemistry: As a potential therapeutic agent, explored for anti-inflammatory, anti-cancer, and CNS-related activities.
Biological Research: Used as a probe in receptor-ligand studies due to its binding affinity to specific protein targets.
Industrial Applications: Its unique properties are leveraged in developing new materials and chemical processes.
作用机制
The compound exerts its effects primarily through binding to specific molecular targets, such as:
Protein Enzymes: Inhibiting enzymatic activity involved in disease pathways.
Cell Receptors: Modulating receptor activity, influencing cellular responses.
Molecular pathways involved often include signal transduction cascades, affecting gene expression and metabolic processes.
相似化合物的比较
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide stands out among similar compounds due to its:
Structural Diversity: Combining triazole, piperidine, and fluorophenyl groups provides unique reactivity.
Binding Affinity: High specificity and strength of interaction with biological targets.
Similar Compounds
**N-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine
**N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-acetamide
These similar compounds exhibit variations in their substituents, altering their chemical behavior and biological activity.
Hopefully this hits the mark for you! Anything else you’d like to dive into?
属性
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2/c1-15-12-19(6-7-20(15)25)30-14-21(27-28-30)23(32)29-10-8-18(9-11-29)26-22(31)13-16-2-4-17(24)5-3-16/h2-7,12,14,18H,8-11,13H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSVICZDDVOSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
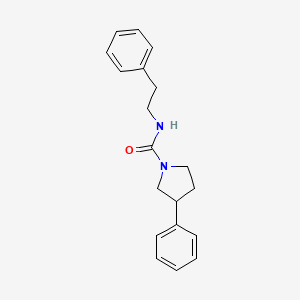
![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)
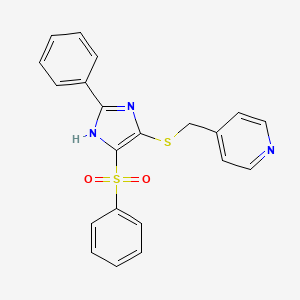

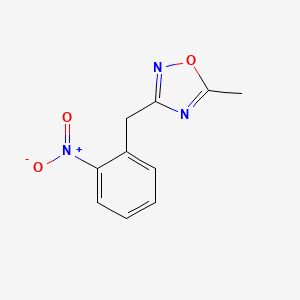
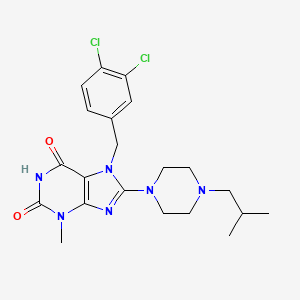
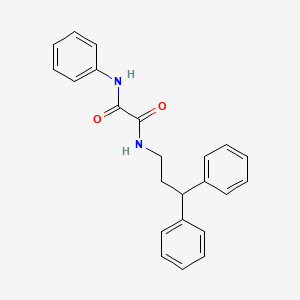
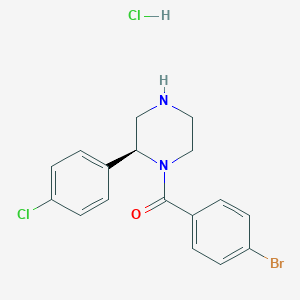
![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2397746.png)
![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)
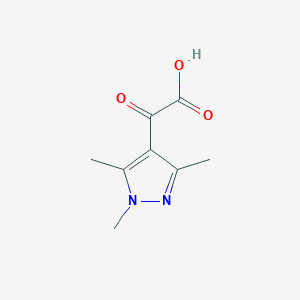
![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)
